2-Methyl-1-(1-methyl-3-(pentan-3-yl)-5-vinyl-1H-pyrazol-4-yl)propan-1-one
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Overview
Description
2-Methyl-1-(1-methyl-3-(pentan-3-yl)-5-vinyl-1H-pyrazol-4-yl)propan-1-one is a complex organic compound with a unique structure that includes a pyrazole ring substituted with various functional groups. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(1-methyl-3-(pentan-3-yl)-5-vinyl-1H-pyrazol-4-yl)propan-1-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the pyrazole ring, followed by functional group modifications to introduce the desired substituents. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may include continuous flow reactors, automated systems, and stringent quality control measures to produce the compound in bulk quantities suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(1-methyl-3-(pentan-3-yl)-5-vinyl-1H-pyrazol-4-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new alkyl or aryl groups.
Scientific Research Applications
2-Methyl-1-(1-methyl-3-(pentan-3-yl)-5-vinyl-1H-pyrazol-4-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research into its pharmacological properties may reveal potential therapeutic uses, such as anti-inflammatory or anti-cancer activities.
Industry: The compound can be used in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(1-methyl-3-(pentan-3-yl)-5-vinyl-1H-pyrazol-4-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with varying substituents, such as:
- 1-Phenyl-3-methyl-5-pyrazolone
- 3,5-Dimethyl-1-phenylpyrazole
- 4-Vinyl-1H-pyrazole
Uniqueness
What sets 2-Methyl-1-(1-methyl-3-(pentan-3-yl)-5-vinyl-1H-pyrazol-4-yl)propan-1-one apart is its specific combination of functional groups, which may confer unique chemical reactivity and biological activity
Properties
Molecular Formula |
C15H24N2O |
---|---|
Molecular Weight |
248.36 g/mol |
IUPAC Name |
1-(5-ethenyl-1-methyl-3-pentan-3-ylpyrazol-4-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C15H24N2O/c1-7-11(8-2)14-13(15(18)10(4)5)12(9-3)17(6)16-14/h9-11H,3,7-8H2,1-2,4-6H3 |
InChI Key |
CEVBOZURVHIBLY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1=NN(C(=C1C(=O)C(C)C)C=C)C |
Origin of Product |
United States |
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